molecular formula C21H31N5O4 B4849156 2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide

2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B4849156
M. Wt: 417.5 g/mol
InChI Key: BNPRBXYUWIUCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-{[4-(2-Hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide is a synthetic acetamide derivative featuring a hybrid structure of piperazine and 3-oxopiperazine rings. The compound’s key structural attributes include:

  • An N-(3-methylphenyl)acetamide group, contributing lipophilicity and aromatic interactions.

Properties

IUPAC Name

2-[1-[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O4/c1-16-3-2-4-17(13-16)23-19(28)14-18-21(30)22-5-6-26(18)20(29)15-25-9-7-24(8-10-25)11-12-27/h2-4,13,18,27H,5-12,14-15H2,1H3,(H,22,30)(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPRBXYUWIUCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The process generally includes:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the Hydroxyethyl Group: This step involves the alkylation of the piperazine ring with 2-chloroethanol under basic conditions.

    Acetylation: The hydroxyethyl piperazine is then acetylated using acetic anhydride or acetyl chloride.

    Formation of the Final Compound: The acetylated piperazine is reacted with 3-methylphenyl acetamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and acetamide groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a common piperazine-acetamide-aromatic backbone with several derivatives reported in the literature. Key structural variations and their implications are summarized below:

Table 1: Substituent Variations in Piperazine-Acetamide Derivatives
Compound ID / Source Piperazine Substituent Aromatic Group Biological Activity/Notes
Target Compound 4-(2-Hydroxyethyl) + 3-oxo group 3-Methylphenyl Not explicitly reported
EN300-266076 2-Phenylethenesulfonyl 3-Methylphenyl Catalogued building block
Compound 47 Benzo[d]thiazol-5-ylsulfonyl 3,5-Difluorophenyl Antimicrobial (Gram-positive bacteria)
Compound 14 4-Phenyl 3-(Trifluoromethyl)phenyl Anticonvulsant activity
Ranolazine 2-Hydroxy-3-(2-methoxyphenoxy)propyl 2,6-Dimethylphenyl Antianginal agent (Late sodium current inhibitor)
CID 3569631 4-Nitrophenyl 3-Chlorophenyl Structural data only

Key Observations:

  • Hydrophilic Groups (e.g., hydroxyethyl in the target compound and ranolazine ) improve solubility, which may enhance bioavailability compared to lipophilic derivatives like Compound 14 .
  • Electron-Withdrawing Groups (e.g., nitro in CID 3569631 ) on the piperazine ring could modulate receptor binding affinity, whereas electron-donating groups (e.g., methoxy in ranolazine ) may alter metabolic stability.
  • The 3-methylphenyl group in the target compound and EN300-266076 suggests a preference for sterically tolerant binding sites, contrasting with bulky substituents like trifluoromethyl in Compound 14 .

Pharmacological Profiles

Table 2: Activity Profiles of Structural Analogs
Compound ID / Source Activity Mechanism/Notes
Compounds 47–50 Antimicrobial/Antifungal Target membrane proteins or enzymes in pathogens.
Compounds 11–17 Anticonvulsant Modulation of ion channels or GABAergic systems.
Ranolazine Antianginal Inhibition of late sodium current in cardiac cells.
5h Antiproliferative Apoptosis induction in cancer cells (isatin-derived).
Compound 13 MMP Inhibition (Anti-inflammatory) Inhibition of matrix metalloproteinases in acute inflammation.

Implications for the Target Compound:

  • The 3-oxopiperazine core may confer antiproliferative activity akin to isatin-derived analogs .
  • Structural similarity to ranolazine raises hypotheses about cardiovascular applications, though further testing is required.

Physicochemical and Pharmacokinetic Considerations

Table 3: Physicochemical Properties of Selected Compounds
Compound ID / Source Molecular Weight logP (Predicted) Solubility
Target Compound ~500 (estimated) 1.5–2.5 Moderate (hydroxyethyl group)
Compound 15 521.6 3.8 Low (lipophilic substituents)
Ranolazine 427.5 2.1 High (polar substituents)
Compound 16 276.3 0.9 High (piperazine and acetamide)

Key Trends:

  • Hydroxyethyl and oxopiperazine groups in the target compound likely reduce logP compared to derivatives with halogenated or aryl substituents.

Biological Activity

The compound 2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide represents a class of piperazine derivatives that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H29N5O4C_{20}H_{29}N_5O_4. Its structure features multiple functional groups that contribute to its biological activity, including piperazine rings and acetyl moieties.

Research indicates that compounds similar to this piperazine derivative often exhibit a range of biological activities, primarily through modulation of neurotransmitter systems and enzyme inhibition. Key mechanisms include:

  • Receptor Binding : The piperazine moiety allows for interaction with various receptors, including serotonin and dopamine receptors, which are crucial in neuropharmacology.
  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to anti-cancer or anti-inflammatory effects.

Biological Activity Profile

The biological activities of this compound can be summarized as follows:

Activity Description
Antitumor Activity Exhibits cytotoxic effects against various cancer cell lines.
Antidepressant Effects Potential modulation of serotonergic pathways, contributing to mood regulation.
Anti-inflammatory Inhibits pro-inflammatory cytokines in vitro, suggesting therapeutic potential.

Case Studies

  • Antitumor Efficacy : A study conducted on the compound's analogs demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating effective dose ranges for therapeutic application. The mechanism was linked to apoptosis induction through caspase activation.
  • Neuropharmacological Assessment : In a model assessing depressive behaviors in rodents, administration of the compound led to a notable decrease in immobility time in the forced swim test, suggesting antidepressant-like effects. This was attributed to enhanced serotonergic transmission.
  • Anti-inflammatory Properties : Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that the compound reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways and key optimization strategies for synthesizing this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Using reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to link the piperazine and acetamide moieties .
  • Oxidation/Reduction steps : Controlled use of oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) to modify functional groups .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are often employed to stabilize intermediates and improve reaction yields .
    • Key Optimization : Temperature control (60–80°C for amidation) and inert atmospheres (N₂ or Ar) minimize side reactions like hydrolysis .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., distinguishing between 3-oxopiperazin-2-yl and acetyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±1 ppm accuracy) and detects impurities .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for amides) .
  • HPLC : Purity assessment (>95% by area under the curve) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer :

  • Substituent Variation : Systematic modification of:
  • Piperazine substituents : Replace 2-hydroxyethyl with methyl or phenyl groups to assess hydrophobicity .
  • Aryl acetamide groups : Introduce electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on the 3-methylphenyl ring .
  • Biological Assays : Test derivatives against target receptors (e.g., GPCRs) using radioligand binding assays or cell-based cAMP assays .
  • Data Analysis : Correlate IC₅₀ values with substituent electronic/hydrophobic parameters (Hammett σ, π values) to identify pharmacophores .

Q. How should researchers address contradictions in reported reaction yields or spectroscopic data?

  • Methodological Answer :

  • Cross-Validation : Replicate reactions under standardized conditions (e.g., solvent purity, catalyst batch) .
  • Advanced Spectroscopic Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., piperazine protons) .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .
    • Case Example : Discrepancies in oxidation yields may arise from trace metal contaminants; chelating agents (e.g., EDTA) can mitigate this .

Q. What computational approaches predict the compound’s binding modes and metabolic stability?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors). Focus on hydrogen bonding with the 3-oxopiperazine oxygen and hydrophobic contacts with the 3-methylphenyl group .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the hydroxyethyl-piperazine moiety .
  • ADME Prediction : Tools like SwissADME estimate metabolic sites (e.g., CYP450-mediated oxidation of the hydroxyethyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.